Cas no 1305712-57-5 (rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid)

rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid structure
1305712-57-5 structure
商品名:rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1305712-57-5
MF:C8H11N3O3
メガワット:197.191241502762
MDL:MFCD30531343
CID:5242826
PubChem ID:94339231

rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid
    • Z2471177982
    • rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
    • 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,2R)-2-hydroxycyclopentyl]-, rel-
    • rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
    • MDL: MFCD30531343
    • インチ: 1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1
    • InChIKey: MNPYANWHSJEFHD-RNFRBKRXSA-N
    • ほほえんだ: O[C@@H]1CCC[C@H]1N1C=C(C(=O)O)N=N1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 88.2

rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-268219-0.25g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
0.25g
$216.0 2025-02-19
Enamine
EN300-268219-5.0g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
5.0g
$1530.0 2025-02-19
1PlusChem
1P01B2PZ-5g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1305712-57-5 95%
5g
$1953.00 2023-12-22
Aaron
AR01B2YB-10g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1305712-57-5 95%
10g
$3145.00 2023-12-16
1PlusChem
1P01B2PZ-50mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1305712-57-5 95%
50mg
$182.00 2023-12-22
1PlusChem
1P01B2PZ-1g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
1305712-57-5 95%
1g
$715.00 2023-12-22
Enamine
EN300-268219-0.5g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
0.5g
$407.0 2025-02-19
Enamine
EN300-268219-0.05g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
0.05g
$101.0 2025-02-19
Enamine
EN300-268219-2.5g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
2.5g
$1034.0 2025-02-19
Enamine
EN300-268219-0.1g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
1305712-57-5 95.0%
0.1g
$152.0 2025-02-19

rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献

rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Chemical Profile of rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 1305712-57-5)

Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a meticulously crafted compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its CAS number 1305712-57-5, represents a novel class of heterocyclic compounds with a unique structural framework. The presence of a cyclopentyl group fused with a 1H-1,2,3-triazole ring system, coupled with a hydroxyl substituent at the 2-position, imparts distinctive chemical and biological properties that make it a subject of intense research interest.

The compound's stereochemistry, specifically the rac-configuration at the 1R and 2R positions, is crucial in determining its interactions with biological targets. This stereochemical arrangement often plays a pivotal role in modulating pharmacological activity, making it essential for researchers to understand the precise three-dimensional structure of such molecules. The cyclopentyl moiety contributes to the overall rigidity of the molecule, which can influence its binding affinity and selectivity when interacting with enzymes or receptors.

Recent advancements in computational chemistry have enabled more accurate predictions of the molecular properties of Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in elucidating its conformational landscape and identifying potential key interaction sites. These studies have revealed that the hydroxyl group at the 2-position serves as a critical hydrogen bond donor or acceptor, depending on the environment, which can significantly impact its biological activity.

In the realm of drug discovery, heterocyclic compounds like Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid are highly valued for their versatility and potential therapeutic applications. The triazole ring is particularly noteworthy as it is a well-documented pharmacophore found in numerous FDA-approved drugs. Its ability to engage in multiple types of non-covalent interactions makes it an attractive scaffold for designing molecules with enhanced binding affinity and reduced off-target effects.

One of the most compelling aspects of this compound is its potential role in developing treatments for inflammatory and autoimmune diseases. Preclinical studies have suggested that molecules bearing similar structural motifs can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The cyclopentyl group's spatial orientation may also contribute to selective inhibition by altering access to active sites on these enzymes.

The hydroxyl substituent at the 2-position of Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid introduces an additional layer of complexity to its pharmacological profile. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding stability. Moreover, its pKa value can influence ionization state under physiological conditions, which may affect membrane permeability and cellular uptake.

Recent research has also explored synthetic strategies for elaborating on this core structure. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in introducing diverse substituents while maintaining the integrity of the triazole ring. These methodologies have allowed chemists to generate libraries of analogs rapidly, facilitating high-throughput screening for lead compounds.

The integration of machine learning techniques into drug discovery pipelines has further accelerated the process of identifying promising candidates like Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. Predictive models can assess various physicochemical properties and predict biological activity with remarkable accuracy. This synergy between experimental chemistry and computational biology has led to more efficient development programs and reduced attrition rates during clinical trials.

In conclusion, Rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1305712-57-5) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features offer numerous opportunities for therapeutic intervention across various disease states. As research continues to uncover new applications for this compound and its derivatives,” it is likely that we will see further refinements in synthetic methodologies and improved understanding of its mechanistic pathways.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量